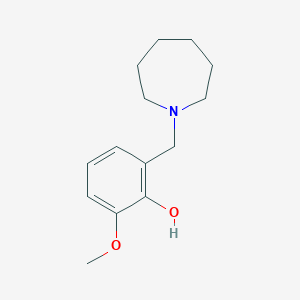

2-(Azepan-1-ylmethyl)-6-methoxyphenol

Beschreibung

Eigenschaften

IUPAC Name |

2-(azepan-1-ylmethyl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-13-8-6-7-12(14(13)16)11-15-9-4-2-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJZFFUEVPDZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with azepane under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 6-methoxyphenol is replaced by the azepane group. This reaction can be facilitated by using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of 2-(Azepan-1-ylmethyl)-6-methoxyphenol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azepan-1-ylmethyl)-6-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-(Azepan-1-ylmethyl)-6-methoxyphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Azepan-1-ylmethyl)-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 6-methoxyphenol scaffold is a versatile platform for chemical modifications. Below is a detailed comparison of 2-(Azepan-1-ylmethyl)-6-methoxyphenol with key analogs reported in the literature:

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility : Azepane’s lipophilic nature may reduce aqueous solubility compared to smaller amine substituents (e.g., morpholine in ).

- Thermal Stability : Perimidine derivatives exhibit stability up to 210°C , while Schiff bases decompose near 200°C .

- Crystallinity: Hydrogen bonding in 6-methoxyphenol derivatives (e.g., O–H⋯N/O interactions in ) enhances crystallinity, critical for structural characterization.

Research Implications and Gaps

- Target Compound : The azepane moiety’s conformational flexibility could modulate receptor binding kinetics, but synthesis and toxicity data are lacking.

- Opportunities: Hybridizing azepane with bioactive groups (e.g., morpholine or thiazole ) may yield novel agents with balanced efficacy and safety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Azepan-1-ylmethyl)-6-methoxyphenol, and how can purity be validated?

- Methodology :

- Alkylation reactions : Use azepane derivatives with methoxyphenol precursors under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF .

- Characterization : Validate purity via /-NMR to confirm substitution patterns (e.g., methoxy group at C6 and azepane at C2) and mass spectrometry for molecular weight verification. HPLC with UV detection (λ = 280 nm) can assess purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-(Azepan-1-ylmethyl)-6-methoxyphenol?

- Key Techniques :

- FTIR : Identify functional groups (e.g., phenolic O–H stretch ~3200 cm, C–O–C stretch ~1250 cm) .

- NMR : Use -NMR to resolve aromatic protons (δ 6.5–7.2 ppm for phenol ring) and azepane’s methylene protons (δ 2.5–3.5 ppm). -NMR confirms quaternary carbons (e.g., C–O–CH₃ at ~56 ppm) .

- X-ray diffraction : For crystalline samples, determine bond lengths/angles (e.g., C–O bond ~1.36 Å) and hydrogen-bonding networks .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

- Activities :

- Antioxidant potential : Evaluate via DPPH radical scavenging assays (IC₅₀ < 50 µM, comparable to BHT) .

- Antimicrobial properties : Use broth microdilution (MIC values against S. aureus or E. coli) .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in reported molecular conformations?

- Approach :

- Use SHELXL/SHELXTL for refinement of X-ray data to resolve torsional angles (e.g., azepane ring puckering vs. planarity). Compare Hirshfeld surfaces (e.g., O–H···N interactions contribute 15–20% to packing) .

- Case study : A 2020 study found a 47.44° dihedral angle between the azepane and phenol rings, stabilized by O–H···N hydrogen bonds (2.08 Å) . Contradictions may arise from solvent effects (e.g., acetone vs. methanol crystallization) .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- DFT protocols :

- B3LYP/6-311G(d,p) : Calculate frontier orbitals (HOMO-LUMO gap ~2.6 eV), electrophilicity index (ω = 1.37), and charge distribution. Softness (σ = 0.76) indicates susceptibility to nucleophilic attack at the methoxy group .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme; binding energy < −8 kcal/mol) using AutoDock Vina .

Q. How can researchers address discrepancies between observed vs. predicted biological activity data?

- Strategies :

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out false positives from solvent artifacts .

- Metabolic stability tests : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ < 30 min suggests rapid metabolism) .

- SAR studies : Modify substituents (e.g., replace azepane with piperidine) to isolate activity contributions .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.